1,4,7-phenazinetriamine(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-phenazinetriamine(9ci) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₅. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-phenazinetriamine(9ci) typically involves the condensation of 1,2-diaminobenzenes with suitable reagents. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an acidic medium .
Industrial Production Methods
Industrial production of 1,4,7-phenazinetriamine(9ci) may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the synthesis . The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,4,7-phenazinetriamine(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
1,4,7-phenazinetriamine(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in treating infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 1,4,7-phenazinetriamine(9ci) involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . The pathways involved include the inhibition of topoisomerases and the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
1,4-Diaminophenazine: A derivative with two amino groups.
1,6-Diaminophenazine: Another derivative with amino groups at different positions.
Uniqueness
1,4,7-phenazinetriamine(9ci) is unique due to its three amino groups, which provide additional sites for chemical modification and enhance its biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
phenazine-1,4,7-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVHNJDBAJDMMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3N=C2C=C1N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309729 |
Source
|
Record name | 1,4,7-Phenazinetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18868-63-8 |
Source
|
Record name | 1,7-Phenazinetriamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7-Phenazinetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.